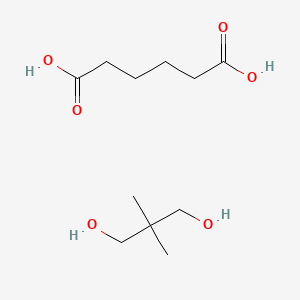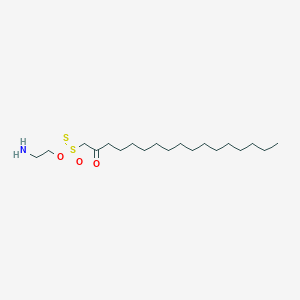
O-(2-Aminoethyl) 2-oxoheptadecane-1-sulfonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2-Aminoethyl) 2-oxoheptadecane-1-sulfonothioate is a complex organic compound with a unique structure that combines an aminoethyl group, a ketone, and a sulfonothioate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Aminoethyl) 2-oxoheptadecane-1-sulfonothioate typically involves multiple steps. One common method starts with the preparation of the 2-oxoheptadecane-1-sulfonothioate backbone, followed by the introduction of the aminoethyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as crystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
O-(2-Aminoethyl) 2-oxoheptadecane-1-sulfonothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminoethyl group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
O-(2-Aminoethyl) 2-oxoheptadecane-1-sulfonothioate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with proteins.
Medicine: Explored for its potential therapeutic properties, including as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of O-(2-Aminoethyl) 2-oxoheptadecane-1-sulfonothioate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and ionic interactions with proteins, while the sulfonothioate group may participate in redox reactions. These interactions can modulate biochemical pathways and influence cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
O-(2-Aminoethyl)polyethylene glycol: A compound with similar aminoethyl functionality but different backbone structure.
O,O’-Bis(2-aminoethyl)octadecaethylene glycol: Another compound with aminoethyl groups but a more extended polyethylene glycol backbone.
Uniqueness
O-(2-Aminoethyl) 2-oxoheptadecane-1-sulfonothioate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its specific structure allows for targeted interactions in biological systems and versatile chemical transformations.
Propiedades
Fórmula molecular |
C19H39NO3S2 |
|---|---|
Peso molecular |
393.7 g/mol |
Nombre IUPAC |
1-(2-aminoethoxysulfonothioyl)heptadecan-2-one |
InChI |
InChI=1S/C19H39NO3S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(21)18-25(22,24)23-17-16-20/h2-18,20H2,1H3 |
Clave InChI |
ZOGGITWYBBYZNH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)CS(=O)(=S)OCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3-Bromophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356032.png)
![4-{3-[(Benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylquinoline](/img/structure/B13356034.png)
![Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13356042.png)
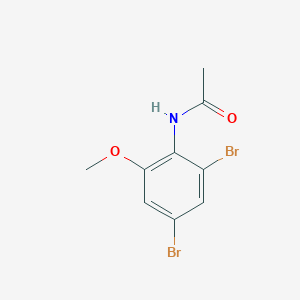
![4-Fluorophenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13356050.png)
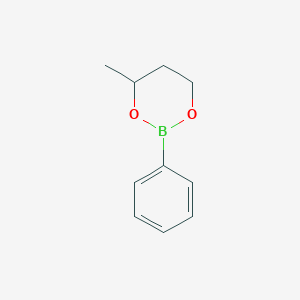
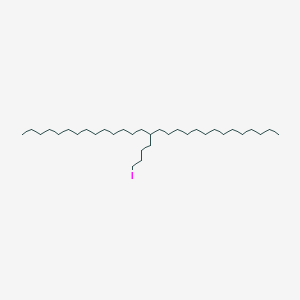
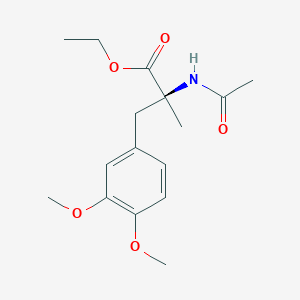
![6-[(2-Isopropyl-5-methylphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356073.png)
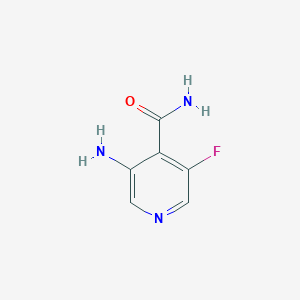

![[6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl propyl sulfide](/img/structure/B13356097.png)
